Benzamide Substitution Pattern: 3,5-Dimethyl vs. Unsubstituted Benzamide—Lipophilicity and Steric Differentiation
The target compound incorporates a 3,5-dimethylbenzamide group, whereas the closest commercially available analog, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953242-90-5), bears an unsubstituted benzamide . The two methyl groups at the 3- and 5-positions of the benzamide ring increase both steric bulk and lipophilicity relative to the unsubstituted comparator. The target compound has a computed XLogP3 of 3.9, while the unsubstituted benzamide analog N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (C₂₀H₁₆N₄O₂, MW 344.37) is predicted to have a lower XLogP3 of approximately 2.8–3.1 based on the absence of the two methyl groups . This ΔXLogP3 of ~0.8–1.1 log units translates to an approximately 6- to 12-fold difference in calculated octanol-water partition coefficient, which may significantly influence membrane permeability, plasma protein binding, and in vivo distribution .
| Evidence Dimension | Computed lipophilicity (XLogP3) as a determinant of membrane permeability and ADME profile |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (PubChem computed); MW = 372.4 g/mol; H-Bond Donors = 1; H-Bond Acceptors = 4 |
| Comparator Or Baseline | N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953242-90-5): XLogP3 estimated ~2.8–3.1 based on removal of two methyl groups; MW = 344.37 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.1 log units; corresponds to ~6- to 12-fold higher predicted lipophilicity for the target compound |
| Conditions | XLogP3 values computed by PubChem 2.2 (2025.09.15 release) using XLogP3-AA algorithm; comparator value estimated by structural subtraction of two methyl contributions |
Why This Matters
For procurement decisions in lead optimization programs, the higher lipophilicity of the 3,5-dimethylbenzamide variant may confer superior membrane permeability but also requires assessment of potential lipophilicity-driven off-target binding, making this compound a distinct tool for SAR exploration rather than a substitute for unsubstituted benzamide analogs.
- [1] PubChem Compound Summary CID 16885819. Computed Properties: XLogP3-AA = 3.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16885819 View Source
